(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Catalog No.
S714542
CAS No.
112068-01-6
M.F
C17H19NO
M. Wt
253.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

CAS Number

112068-01-6

Product Name

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

IUPAC Name

diphenyl-[(2S)-pyrrolidin-2-yl]methanol

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m0/s1

InChI Key

OGCGXUGBDJGFFY-INIZCTEOSA-N

SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, commonly referred to as DPPM, is a chiral compound characterized by a pyrrolidine ring substituted with two phenyl groups and a hydroxymethyl group. It appears as a white to yellow crystalline powder and is notable for its high optical purity, often exceeding 99.5% enantiomeric excess. This compound is utilized primarily in asymmetric synthesis due to its ability to influence stereochemistry in

Applications in Asymmetric Catalysis

DPPM finds numerous applications in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. Here are some notable examples:

  • Spiroborate Ester Formation: DPPM reacts with catecholborane to form a spiroborate ester, which acts as an efficient catalyst for the synthesis of enantiopure alcohols. This catalyst facilitates the borane reduction of acetophenone, a key intermediate in the production of various pharmaceuticals and fine chemicals [].
  • Enantioselective Reduction: DPPM, when combined with borane-diethylaniline, can form a catalyst that efficiently catalyzes the enantioselective reduction of specific ketones, such as 2'-fluoroacetophenone. This reaction produces a desired alcohol product with high enantiomeric purity [].
  • Asymmetric Addition Reactions: Mesoporous silica nanoparticles functionalized with DPPM can act as catalysts for asymmetric addition reactions. For example, these catalysts promote the addition of diethylzinc to benzaldehyde, resulting in the formation of (S)-1-phenyl-propanol with high enantioselectivity [].
, acting as a chiral auxiliary. Notably, it can react with catecholborane to form a spiroborate ester, which can further undergo transformations in organic synthesis . Additionally, DPPM has been used in the synthesis of chiral amines and alcohols through asymmetric hydrogenation and other catalytic processes .

While specific biological activities of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol are not extensively documented, its role as a chiral auxiliary suggests potential applications in the synthesis of biologically active compounds. The stereochemistry imparted by DPPM can be crucial in developing pharmaceuticals where chirality plays a significant role in efficacy and safety. For example, compounds synthesized using DPPM have shown promise in creating selective inhibitors for various biological targets .

The synthesis of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol typically involves several methods:

  • Condensation Reaction: The initial step often includes the condensation of benzaldehyde with pyrrolidine, leading to the formation of the pyrrolidine ring .
  • N- and O-Protection: A simplified method involves one-step protection of S-proline using ethyl chloroformate, allowing for the subsequent introduction of the diphenyl group .
  • Catalytic Asymmetric Synthesis: DPPM can also be synthesized through catalytic asymmetric reactions that utilize various metal catalysts to enhance enantioselectivity.

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol finds applications primarily in:

  • Asymmetric Synthesis: It is widely used as a chiral auxiliary to control stereochemistry in the synthesis of pharmaceuticals and agrochemicals.
  • Organocatalysis: DPPM serves as an organocatalyst in various asymmetric reactions, including Michael additions and aldol reactions .
  • Research Tool: Its ability to facilitate enantioselective reactions makes it valuable in academic research focused on stereochemistry.

Interaction studies involving (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol often focus on its role as a chiral auxiliary and its influence on reaction pathways. These studies help elucidate how DPPM interacts with substrates during asymmetric synthesis, providing insights into optimizing reaction conditions for maximum enantioselectivity . Furthermore, investigations into its interactions with various catalysts have shown that DPPM can enhance reaction rates and selectivity in complex synthetic pathways.

Several compounds share structural similarities with (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol:

Compound NameStructure FeaturesUnique Characteristics
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanolEnantiomer of DPPMDifferent stereochemistry affecting reactivity
2-PyrrolidinoneLactam structureLacks the diphenyl substituents
DiphenylmethanolSimilar phenyl substitutionDoes not contain the pyrrolidine ring

The uniqueness of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol lies in its specific stereochemical configuration and its effectiveness as a chiral auxiliary compared to other similar compounds. Its high enantiomeric purity and ability to influence reaction pathways make it particularly valuable in asymmetric synthesis contexts.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine

Dates

Modify: 2023-08-15
Xu et al. Catalytic reductive desymmetrization of malonic esters. Nature Chemistry, doi: 10.1038/s41557-021-00715-0, published online 10 June 2021

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